Product packaging for Viccillin S (combination)(Cat. No.:CAS No. 37203-95-5)

Viccillin S (combination)

Cat. No.: B1200140
CAS No.: 37203-95-5
M. Wt: 785.3 g/mol
InChI Key: QHQUZKWKSZIMPO-VFCPWSTESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Viccillin S (combination) is a chemical compound identified by the CAS-related CID 193744 and has the molecular formula C35H37ClN6O9S2 . Historically, it was developed and used in a pharmaceutical context as a broad-spectrum antibiotic combination, intended to leverage the synergistic effects of its two active components: Ampicillin and Cloxacillin . Ampicillin, an aminopenicillin, is known for its activity against a range of Gram-positive and Gram-negative bacteria, while Cloxacillin, a penicillinase-resistant penicillin, provides stability against beta-lactamases produced by certain resistant bacteria, particularly Staphylococcus aureus . Clinical studies from the late 1970s investigated its efficacy against respiratory tract infections caused by organisms such as Haemophilus influenzae, Staphylococcus aureus, and Streptococcus pneumoniae . For the research community, this combination presents a valuable tool for studying the mechanisms of beta-lactam antibiotics, exploring bacterial resistance patterns, and for use in microbiological and pharmacological research as a reference standard. It is critical to note that the historical and scientific information available pertains to its use as a regulated drug. When sourcing this compound for laboratory purposes, it is classified as For Research Use Only (RUO) and must not be used for diagnostic, therapeutic, or any other human consumption purposes. Researchers should handle this material in accordance with all applicable laboratory safety standards.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C35H37ClN6O9S2 B1200140 Viccillin S (combination) CAS No. 37203-95-5

Properties

CAS No.

37203-95-5

Molecular Formula

C35H37ClN6O9S2

Molecular Weight

785.3 g/mol

IUPAC Name

(2R,5R,6R)-6-[(2-amino-2-phenylacetyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid;(2S,5R,6R)-6-[[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid

InChI

InChI=1S/C19H18ClN3O5S.C16H19N3O4S/c1-8-11(12(22-28-8)9-6-4-5-7-10(9)20)15(24)21-13-16(25)23-14(18(26)27)19(2,3)29-17(13)23;1-16(2)11(15(22)23)19-13(21)10(14(19)24-16)18-12(20)9(17)8-6-4-3-5-7-8/h4-7,13-14,17H,1-3H3,(H,21,24)(H,26,27);3-7,9-11,14H,17H2,1-2H3,(H,18,20)(H,22,23)/t13-,14+,17-;9?,10-,11-,14-/m11/s1

InChI Key

QHQUZKWKSZIMPO-VFCPWSTESA-N

SMILES

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)O.CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)O)C

Isomeric SMILES

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)N[C@H]3[C@@H]4N(C3=O)[C@H](C(S4)(C)C)C(=O)O.CC1([C@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)O)C

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)O.CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)O)C

Synonyms

Ampiclox
Viccillin S (combination)
Viccillin S (combination), ampicillin sodium salt
Viccillin S (combination), cloxacillin sodium salt

Origin of Product

United States

Molecular Mechanisms of Antimicrobial Action of Viccillin S Combination

Penicillin-Binding Protein (PBP) Inhibition by Ampicillin (B1664943)

Ampicillin, an aminopenicillin, exerts its bactericidal effect by interfering with the synthesis of the bacterial cell wall. patsnap.com This action is primarily achieved through the irreversible inhibition of specific enzymes known as Penicillin-Binding Proteins (PBPs). nih.govwikipedia.org

Interaction with Bacterial Cell Wall Synthesis Enzymes (Transpeptidases, Carboxypeptidases, Endopeptidases)

The structural integrity of the bacterial cell wall is maintained by a complex polymer called peptidoglycan. patsnap.com The final steps in the synthesis and remodeling of peptidoglycan are catalyzed by a set of enzymes, which are the primary targets of ampicillin. nih.gov These enzymes are collectively known as Penicillin-Binding Proteins (PBPs) and include transpeptidases, carboxypeptidases, and endopeptidases. nih.gov

Ampicillin, being a beta-lactam antibiotic, structurally mimics the D-Alanyl-D-Alanine moiety of the peptidoglycan precursors. elifesciences.org This mimicry allows it to bind to the active site of PBPs. nih.govemerginginvestigators.org The binding leads to the acylation of a critical serine residue within the enzyme's active site, forming a stable, covalent penicilloyl-enzyme complex. emerginginvestigators.orgoup.com This effectively inactivates the enzyme, halting its physiological function. nih.gov

Transpeptidases: These enzymes are responsible for creating the cross-links between adjacent peptidoglycan chains, a crucial step for the wall's strength. emerginginvestigators.orgnews-medical.net By inhibiting transpeptidases, ampicillin directly prevents this cross-linking. wikipedia.org

Carboxypeptidases: These enzymes are involved in the removal of terminal D-alanine residues from peptidoglycan precursors. nih.gov Their inhibition by ampicillin further disrupts the normal maturation and regulation of the cell wall.

Endopeptidases: These enzymes cleave existing cross-links, allowing for cell wall expansion and separation during growth and division. nih.gov While also targeted, the primary bactericidal effect stems from the inhibition of the synthetic enzymes.

Role in Peptidoglycan Cross-Linking Disruption

The core of ampicillin's bactericidal action is the disruption of peptidoglycan cross-linking. Peptidoglycan consists of long glycan chains made of alternating N-acetylglucosamine (NAG) and N-acetylmuramic acid (NAM) residues. news-medical.net Short peptide stems are attached to the NAM residues. Transpeptidase enzymes (PBPs) create bridges between these peptide stems, forming a rigid, mesh-like structure. news-medical.net

Ampicillin's inhibition of these transpeptidases prevents the formation of these vital cross-links. patsnap.comnews-medical.net The bacterium, continuing its growth and synthesis processes, produces a weakened cell wall that lacks the necessary structural integrity. patsnap.com This compromised barrier cannot withstand the high internal osmotic pressure of the bacterial cell, leading to cell lysis and death. patsnap.comnih.gov

Specificity of Ampicillin Binding to PBPs

The efficacy of ampicillin is dependent on its ability to bind to the PBPs of a given bacterial species. Different bacteria possess varying numbers and types of PBPs, and these proteins can have different affinities for ampicillin. psu.edu For instance, ampicillin's amino group helps it penetrate the outer membrane of some Gram-negative bacteria, broadening its spectrum compared to penicillin G. wikipedia.org

However, resistance can emerge through modifications in the PBPs themselves. Mutations in the genes encoding PBPs can alter their structure, leading to a lower binding affinity for ampicillin and other beta-lactam antibiotics. oup.compsu.edu This is a significant mechanism of resistance in organisms like Streptococcus pneumoniae. asm.org The bactericidal activity of ampicillin is therefore directly related to its ability to effectively bind to and inactivate the essential PBPs of the target organism. drugbank.com

Mode of Action of Cloxacillin (B1194729)

Cloxacillin is a penicillinase-resistant, isoxazolyl penicillin. patsnap.com Its design specifically addresses a major mechanism of bacterial resistance to penicillins like ampicillin.

Resistance to Penicillinase-Mediated Degradation

Many bacteria, particularly strains of Staphylococcus aureus, produce enzymes called beta-lactamases (or penicillinases). wikipedia.orgcabidigitallibrary.org These enzymes hydrolyze the amide bond in the beta-lactam ring, the core structural component of penicillin antibiotics, rendering them inactive. wikipedia.orgmathewsopenaccess.com Ampicillin is susceptible to this degradation. nih.gov

Cloxacillin was developed to overcome this challenge. cabidigitallibrary.orgmathewsopenaccess.com Its molecular structure includes a bulky 3-(2-chlorophenyl)-5-methylisoxazole side chain. nih.gov This large group provides steric hindrance, physically blocking the active site of the beta-lactamase enzyme. patsnap.com This prevents the enzyme from binding to and cleaving the beta-lactam ring, allowing cloxacillin to remain intact and active against penicillinase-producing bacteria. patsnap.compatsnap.com

Direct Inhibition of Bacterial Cell Wall Synthesis via PBPs

While its primary advantage is penicillinase resistance, cloxacillin's fundamental antibacterial mechanism is the same as other penicillins. patsnap.compatsnap.com It directly inhibits bacterial cell wall synthesis by binding to and inactivating Penicillin-Binding Proteins (PBPs). patsnap.comdrugbank.com By acylating the serine residue in the PBP active site, cloxacillin halts the final transpeptidation step of peptidoglycan synthesis. nih.govdrugbank.com This disruption of cell wall integrity leads to bacterial lysis and death. patsnap.compatsnap.com Although it is highly effective against penicillinase-producing staphylococci, it is generally less potent than ampicillin against non-penicillinase-producing bacteria. nih.gov

Interactive Table: Comparison of Ampicillin and Cloxacillin Mechanisms

Feature Ampicillin Cloxacillin
Primary Target Penicillin-Binding Proteins (PBPs) patsnap.comnih.gov Penicillin-Binding Proteins (PBPs) patsnap.comdrugbank.com
Mechanism Inhibits peptidoglycan cross-linking patsnap.comwikipedia.org Inhibits peptidoglycan cross-linking patsnap.compatsnap.com
Beta-Lactamase Stability Susceptible to degradation nih.gov Resistant due to bulky side chain patsnap.compatsnap.com
Spectrum Component Broad-spectrum against susceptible Gram-positive and Gram-negative bacteria patsnap.comwikipedia.org Primarily targets penicillinase-producing staphylococci patsnap.compatsnap.com

Comparative Analysis of Cloxacillin's PBP Binding Profile

Cloxacillin, a member of the isoxazolyl penicillin group, exhibits a distinct profile in its interaction with penicillin-binding proteins (PBPs), the essential enzymes responsible for the final steps of peptidoglycan synthesis in bacterial cell walls. gskpro.comdrugbank.com By binding to these proteins, cloxacillin effectively inhibits cell wall formation, leading to bacterial cell death. drugbank.comapollopharmacy.in Its efficacy is particularly noted against staphylococci that produce beta-lactamase, an enzyme that can inactivate many other penicillin antibiotics. drugbank.comgskstatic.com

In Streptococcus pneumoniae, cloxacillin demonstrates a specific affinity for certain PBPs. Research has shown that it exhibits co-selectivity for PBP3 and PBP2x. nih.gov This targeted binding is significant as different PBPs have varied roles in cell wall synthesis and maintenance. For instance, in some bacteria, PBP2 is crucial for cell elongation, while PBP3 is primarily involved in septum formation during cell division.

A comparative look at cloxacillin and its close structural relative, dicloxacillin, reveals very similar PBP binding patterns in S. pneumoniae, with both showing specificity for PBP3 and PBP2x. nih.gov This is not unexpected, as their molecular structures are closely related. nih.gov In contrast, studies on Escherichia coli have indicated that the binding selectivity of β-lactam antibiotics cannot always be predicted by structural similarities alone. nih.gov For example, ampicillin and amoxicillin, despite minor structural differences, can have dissimilar PBP inhibition profiles. nih.gov

The binding affinity of cloxacillin to different PBPs can be quantified by its 50% inhibitory concentration (IC50), which represents the concentration of the antibiotic required to inhibit 50% of the PBP activity. In S. pneumoniae, flucloxacillin, another related penicillin, showed IC50 values of 0.83 μM for PBP2x and 0.91 μM for PBP3. nih.gov While specific IC50 values for cloxacillin across a range of bacteria are not always readily available in comparative tables, its targeted action is a key aspect of its antimicrobial mechanism.

AntibioticTarget PBP(s) in S. pneumoniaeReference
Cloxacillin PBP3, PBP2x nih.gov
Dicloxacillin PBP3, PBP2x nih.gov
Flucloxacillin PBP2x, PBP3 nih.gov

This table summarizes the primary penicillin-binding protein targets for cloxacillin and related antibiotics in Streptococcus pneumoniae.

Complementary Actions within the Ampicillin-Cloxacillin Combination

The combination of ampicillin and cloxacillin, known as Viccillin S, creates a synergistic effect that enhances its antibacterial efficacy. centurionhealthcare.com This is achieved through the complementary mechanisms of the two individual agents, which broaden the spectrum of activity and create a more robust attack on the bacterial cell wall. gskpro.comgskstatic.com

Broadened Spectrum of PBP Targets Through Dual Agent Presence

Ampicillin, a broad-spectrum aminopenicillin, and cloxacillin, a narrow-spectrum beta-lactamase-resistant penicillin, each have their own affinities for different PBPs. gskpro.comgskstatic.com Ampicillin is known to bind to a range of PBPs in both Gram-positive and Gram-negative bacteria. truemeds.in In E. coli, for instance, ampicillin has been reported to have a lower IC50 for PBP2 and PBP3. nih.gov

The combination is particularly effective against beta-lactamase-producing strains of bacteria. nih.gov Cloxacillin's resistance to these enzymes allows it to inhibit them, thereby protecting ampicillin from degradation. nih.gov This allows ampicillin to effectively reach and inhibit its own PBP targets. nih.gov

ComponentGeneral PBP Binding CharacteristicsRole in Combination
Ampicillin Broad-spectrum, targets multiple PBPs. truemeds.inBinds to a wide range of PBPs, contributing to broad-spectrum activity. truemeds.in
Cloxacillin Narrow-spectrum, specific PBP targets (e.g., PBP3, PBP2x in S. pneumoniae). nih.govProtects ampicillin from beta-lactamase degradation and targets specific PBPs. nih.gov

This table outlines the individual contributions of ampicillin and cloxacillin to the broadened spectrum of PBP targets in the combination.

Sequential or Parallel Pathways of Cell Wall Disruption

The combined action of ampicillin and cloxacillin leads to a multifaceted disruption of the bacterial cell wall. This can be conceptualized as occurring through both sequential and parallel pathways.

Sequentially, cloxacillin's inhibition of beta-lactamase can be seen as the first step, which then enables ampicillin to effectively carry out its function. nih.gov This is crucial in infections caused by bacteria that have acquired resistance through the production of these enzymes. nih.gov

In parallel, both antibiotics are simultaneously binding to their respective PBP targets. truemeds.in This concurrent inhibition of multiple, distinct enzymes in the peptidoglycan synthesis pathway creates a comprehensive blockade of cell wall construction. The inhibition of different PBPs can lead to varied morphological changes in the bacteria, such as filamentation or the formation of spheroplasts, ultimately resulting in cell lysis. asm.org For example, at its minimum inhibitory concentration (MIC), ampicillin can cause bacterial cells to elongate before lysing. asm.org

This multi-target approach not only enhances the bactericidal effect but may also reduce the likelihood of the emergence of resistant strains, as mutations in multiple PBP genes would be required for the bacteria to overcome the effects of the combination. The synergy observed between different β-lactam antibiotics that target different PBPs underscores the effectiveness of this strategy in combating bacterial infections. acs.org

Bacterial Resistance Mechanisms and Evolutionary Dynamics Relevant to Viccillin S Combination

Beta-Lactamase Mediated Resistance to Ampicillin (B1664943)

The most significant mechanism of resistance to ampicillin involves the production of beta-lactamase enzymes. asm.org These enzymes hydrolyze the amide bond in the characteristic four-membered beta-lactam ring of ampicillin, rendering the antibiotic inactive. labinsights.nl Sulbactam (B1307) is included in Viccillin S to inhibit these enzymes, thereby protecting ampicillin from degradation. wikipedia.orgdrugbank.com

Enzymatic Hydrolysis of the Beta-Lactam Ring by Penicillinases

Penicillinases are a class of beta-lactamase enzymes that specifically target and inactivate penicillin-type antibiotics like ampicillin. labinsights.nl The catalytic mechanism involves the enzyme's active site, which attacks the carbonyl carbon of the beta-lactam ring. This leads to the opening of the ring and the formation of an inactive penicilloic acid derivative. labinsights.nljst.go.jp This process is highly efficient, with a single enzyme molecule capable of hydrolyzing thousands of antibiotic molecules per second. nih.gov

Sulbactam, a penicillanic acid sulfone, acts as a "suicide inhibitor." wikipedia.orgpatsnap.com Structurally similar to ampicillin, it binds to the active site of the beta-lactamase. patsnap.com This interaction leads to the formation of a stable, irreversible acyl-enzyme complex, which effectively neutralizes the enzyme's activity. patsnap.com By sacrificing itself, sulbactam allows the co-administered ampicillin to reach its target, the penicillin-binding proteins (PBPs), and exert its antibacterial effect. wikipedia.orgpatsnap.com However, some beta-lactamases have developed resistance to inhibitors like sulbactam.

Molecular Epidemiology and Genetic Diversity of Beta-Lactamase Genes

The genes encoding beta-lactamases are highly diverse and can be found on both bacterial chromosomes and mobile genetic elements like plasmids. nih.govdiva-portal.org This mobility facilitates their spread between different bacterial species. nih.gov The most prevalent plasmid-mediated beta-lactamases belong to the TEM, SHV, and CTX-M families. nih.govoup.comjmchemsci.com

TEM (Temoneria) : The TEM-1 beta-lactamase is one of the most common types found in ampicillin-resistant Gram-negative bacteria. nih.govasm.org Variations in TEM-type enzymes have led to the emergence of extended-spectrum beta-lactamases (ESBLs), which can hydrolyze a broader range of beta-lactam antibiotics. nih.gov

SHV (Sulphydryl variable) : Initially found in Klebsiella pneumoniae, SHV enzymes have also evolved into ESBL variants. nih.govbrieflands.com

CTX-M (Cefotaximase) : These have become the most widespread type of ESBL globally. jmchemsci.combrieflands.com They show potent hydrolytic activity against cefotaxime (B1668864) and are a major cause of resistance to third-generation cephalosporins. jmchemsci.com

Studies have shown a wide diversity of these beta-lactamase genes in clinical isolates, with some strains carrying multiple types of beta-lactamase genes simultaneously. nih.govoup.comscielo.org.corevistabiomedica.org The prevalence of these genes can vary geographically and between community and hospital settings. oup.combrieflands.com

Table 1: Common Beta-Lactamase Families Conferring Ampicillin Resistance

Beta-Lactamase Family Common Genes Primary Mode of Dissemination Notable Characteristics
TEM blaTEM-1, blaTEM-2 Plasmids Most prevalent beta-lactamase in Gram-negative bacteria. nih.govasm.org
SHV blaSHV-1, blaSHV-2, blaSHV-5 Plasmids A significant cause of ampicillin resistance, particularly in Klebsiella pneumoniae. nih.govbrieflands.com
CTX-M blaCTX-M-15, blaCTX-M-14 Plasmids The most widespread family of extended-spectrum beta-lactamases (ESBLs). jmchemsci.combrieflands.com

Induction and Expression of Beta-Lactamases

The expression of some beta-lactamase genes, particularly the chromosomal AmpC beta-lactamase, is inducible. nih.govasm.org This means that their production is increased in the presence of a beta-lactam antibiotic. asm.orgasm.orgpnas.org The induction process is a complex regulatory pathway linked to cell wall recycling. nih.govnih.gov

When a beta-lactam antibiotic like ampicillin disrupts cell wall synthesis, fragments of the peptidoglycan (muropeptides) accumulate in the bacterial cell. asm.orgnih.gov These muropeptides are transported into the cytoplasm where they act as signaling molecules. pnas.orgnih.gov They bind to a transcriptional regulator protein, typically AmpR, which then activates the transcription of the ampC gene, leading to increased production of the AmpC beta-lactamase. nih.govnih.govasm.orgnih.gov

This induction can be triggered by various beta-lactam antibiotics, including ampicillin. pnas.orgnih.gov In some bacteria, this inducible system allows them to mount a rapid defense against antibiotic exposure. asm.org Mutations in the regulatory genes, such as ampD, can lead to the constitutive high-level expression of AmpC, resulting in stable resistance. asm.orgresearchgate.net

Alterations in Penicillin-Binding Proteins (PBPs) Affecting Both Components

A second critical mechanism of resistance involves modifications to the ultimate targets of beta-lactam antibiotics: the Penicillin-Binding Proteins (PBPs). microbiologyresearch.orgasm.org PBPs are enzymes essential for the final steps of peptidoglycan synthesis, which forms the bacterial cell wall. wikipedia.orgresearchgate.net Both ampicillin and, to a lesser extent, sulbactam exert their antibacterial effects by binding to and inactivating these proteins. wikipedia.orgwikipedia.org

Structural Modifications and Mutations in PBP Active Sites Reducing Affinity

Bacteria can develop resistance by altering the structure of their PBPs, which reduces the affinity of these proteins for beta-lactam antibiotics. microbiologyresearch.orgasm.orgnih.gov These alterations are typically the result of point mutations in the genes encoding the PBPs. asm.orgresearchgate.net These mutations can change the amino acid sequence in or near the active site of the PBP, making it more difficult for ampicillin and sulbactam to bind effectively. asm.orgpnas.orgfrontiersin.org

For example, in Enterococcus faecium, high-level ampicillin resistance has been linked to specific amino acid substitutions in PBP5. asm.orgresearchgate.net Similarly, in Haemophilus influenzae, resistance is associated with changes in PBPs 3, 4, and 5. nih.gov These modifications decrease the rate of acylation by the antibiotic, meaning the drug cannot inactivate the PBP as efficiently. nih.gov Even subtle changes in the PBP structure can lead to a significant increase in the minimum inhibitory concentration (MIC) of the antibiotic required to kill the bacterium. frontiersin.org In some cases, these structural changes in PBPs can affect the binding of both the beta-lactam antibiotic and the beta-lactamase inhibitor. osti.gov

Table 2: Examples of PBP Alterations Leading to Resistance

Organism Altered PBP Type of Modification Consequence
Enterococcus faecium PBP5 Point mutations near the active site Reduced affinity for ampicillin, leading to high-level resistance. asm.orgresearchgate.net
Haemophilus influenzae PBP3, PBP4, PBP5 Decreased penicillin-binding capacity Non-beta-lactamase-mediated ampicillin resistance. microbiologyresearch.orgnih.gov
Streptococcus pneumoniae PBP1b Conformational changes in the active site Reduced affinity for beta-lactam antibiotics. pnas.org
Acinetobacter baumannii PBP3 Mutations Elevated resistance to sulbactam. nih.govnih.gov

Emergence of Acquired or Altered PBPs (e.g., PBP2a in MRSA)

Some bacteria acquire entirely new PBP genes that encode proteins with a very low affinity for beta-lactam antibiotics. asm.org The classic example is methicillin-resistant Staphylococcus aureus (MRSA), which acquires the mecA gene. nih.govasm.org This gene encodes a novel PBP called PBP2a (or PBP2'). nih.govmdpi.com

PBP2a is highly resistant to inhibition by most beta-lactam antibiotics, including ampicillin. nih.govmdpi.com While the native PBPs of S. aureus are inhibited by the antibiotic, PBP2a can take over the essential functions of cell wall synthesis, allowing the bacterium to survive and grow in the presence of the drug. nih.gov The active site of PBP2a is structured in a way that makes it difficult for beta-lactam molecules to access and bind. nih.gov

While sulbactam is primarily an inhibitor of beta-lactamases, the presence of PBP2a presents a significant challenge to the ampicillin-sulbactam combination. researchgate.netacs.org Because PBP2a has a low affinity for ampicillin, the antibiotic component of Viccillin S is rendered ineffective against MRSA strains expressing this protein. mdpi.comresearchgate.net This mechanism of resistance, based on bypassing the antibiotic's target, is distinct from enzymatic degradation and represents a major hurdle in the treatment of MRSA infections. nih.gov

Efflux Pump Systems and Reduced Outer Membrane Permeability

Gram-negative bacteria possess a formidable outer membrane that acts as a selective barrier, and they have evolved sophisticated systems to actively expel harmful substances and prevent their entry. These systems are crucial in the development of resistance to ampicillin/sulbactam.

Efflux pumps are transport proteins embedded in the bacterial cell membrane that actively extrude a wide array of toxic compounds, including antibiotics like ampicillin. nih.govoup.comnih.gov This action lowers the intracellular concentration of the antibiotic, preventing it from reaching its target, the penicillin-binding proteins (PBPs), in sufficient quantities to be effective. microbialcell.com In Gram-negative bacteria, these pumps are often complex, multi-component systems that span the entire cell envelope, from the inner membrane to the outer membrane. nih.govmdpi.com

Table 1: Key Efflux Pump Systems in Gram-Negative Bacteria and Relevance to Viccillin S

Efflux Pump Family Example System(s) Host Bacteria Substrates Include Contribution to Resistance
RND (Resistance-Nodulation-Division) AcrAB-TolC Escherichia coli β-lactams, quinolones, tetracycline (B611298) Major contributor to multidrug resistance by actively expelling antibiotics like ampicillin. oup.comfrontiersin.org
MexAB-OprM Pseudomonas aeruginosa β-lactams, quinolones, chloramphenicol Confers intrinsic and acquired resistance to a broad range of antibiotics. nih.gov
CmeABC Campylobacter jejuni Multiple antibiotics Crucial for the intrinsic resistance of the species. oup.com

| MFS (Major Facilitator Superfamily) | NorA, Tet38 | Staphylococcus aureus | Quinolones, tetracycline | Primarily studied in Gram-positive bacteria but represents a widespread mechanism of antibiotic efflux. mdpi.com |

For ampicillin and sulbactam to reach their targets within a Gram-negative bacterium, they must first traverse the outer membrane. This entry is primarily facilitated by water-filled protein channels called porins. nih.gov The main porins in bacteria like E. coli are OmpF and OmpC. mdpi.com These channels allow the passive diffusion of small, hydrophilic molecules, including β-lactam antibiotics. nih.govmcmaster.ca

Bacteria can develop resistance by modifying these porin channels to limit or prevent drug entry. nih.govnih.gov This can occur through several mechanisms:

Loss of Porins: Mutations in the genes encoding porins (e.g., ompF, ompC) can lead to a complete loss of the protein, effectively closing a major entry gate for the antibiotics. nih.govmdpi.com Studies have shown that a deficiency in OmpF, in particular, is associated with increased resistance to ampicillin. asm.orgnih.gov

Modification of Porin Structure: Mutations can also alter the size, charge, or conformation of the porin channel. mdpi.com These changes can selectively decrease the permeability of the channel to β-lactams while maintaining its function for nutrient uptake.

Downregulation of Porin Expression: Bacteria can reduce the number of porin channels in their outer membrane by downregulating the expression of the corresponding genes. mdpi.com

A decrease in outer membrane permeability due to porin modifications often works in concert with other resistance mechanisms, such as β-lactamase production and efflux pump overexpression. nih.govnih.gov For example, even a slight reduction in drug entry can significantly increase the effectiveness of β-lactamases in hydrolyzing the antibiotic, leading to high-level resistance to the ampicillin/sulbactam combination. asm.org Research on E. coli has demonstrated that reduced membrane permeation of sulbactam, partly due to deficient outer membrane proteins, is associated with increased resistance to the combination. asm.orgnih.gov

Role of Efflux Pumps in Expelling Beta-Lactams

Adaptive Evolution of Resistance under Combination Pressure

The introduction of a combination therapy like Viccillin S exerts a strong selective pressure on bacterial populations, driving the evolution and spread of resistance. Bacteria adapt through two primary genetic strategies: the acquisition of new resistance genes from other bacteria and the modification of their own existing genes.

Horizontal gene transfer (HGT) is a primary driver for the rapid dissemination of antibiotic resistance genes among bacteria, including between different species. reactgroup.orgcdnsciencepub.com This process allows bacteria to acquire pre-existing resistance mechanisms, bypassing the slower process of developing resistance through spontaneous mutation. The main mechanisms of HGT are:

Conjugation: This process involves the transfer of genetic material, typically plasmids, directly from a donor to a recipient bacterium through physical contact. reactgroup.orglakeforest.edu Plasmids are small, circular DNA molecules that can replicate independently of the chromosome and often carry multiple resistance genes. asm.org Genes encoding β-lactamases (like TEM-1, which is effectively inhibited by sulbactam in its wild-type form, but whose hyperproduction can overcome the inhibition) are frequently located on conjugative plasmids. karger.comnih.gov

Transformation: Some bacteria are capable of taking up naked DNA directly from their environment. reactgroup.orglakeforest.edu This DNA may originate from lysed bacterial cells that carried resistance genes. If the recipient bacterium incorporates this DNA into its own genome, it can acquire the resistance trait. lakeforest.edu

Transduction: In this process, bacterial viruses (bacteriophages) act as vectors, transferring bacterial DNA from one host to another. reactgroup.orgdovepress.com During viral replication, a piece of the host bacterium's DNA, potentially containing a resistance gene, can be mistakenly packaged into a new phage particle. This phage can then infect a new bacterium and inject the resistance gene. dovepress.com

The selective pressure of ampicillin/sulbactam favors the survival and proliferation of bacteria that acquire genes conferring resistance, such as those for inhibitor-resistant β-lactamases, efflux pumps, or porin modifications. dovepress.comnih.gov

In addition to acquiring genes, bacteria can evolve resistance through mutations in their own chromosomal DNA. mdpi.com These spontaneous mutations can arise randomly but are selected for in the presence of antibiotics. Key targets for chromosomal mutations that confer resistance to ampicillin/sulbactam include:

Penicillin-Binding Proteins (PBPs): The ultimate target of ampicillin is the family of PBPs involved in cell wall synthesis. wikipedia.org Mutations in the genes encoding PBPs can alter their structure, reducing their affinity for ampicillin. mdpi.com This makes the antibiotic less effective at inhibiting cell wall synthesis. In Acinetobacter baumannii, sulbactam itself has intrinsic antibacterial activity through binding to specific PBPs, and mutations in these PBPs can lead to resistance. asm.orgnih.gov

Regulatory Genes: Mutations can occur in the regulatory genes that control the expression of other genes. For example, mutations in the promoter regions of β-lactamase genes can lead to their hyperproduction, overwhelming the sulbactam inhibitor. nih.govasm.org Similarly, mutations in regulators of efflux pumps can lead to their overexpression, while mutations affecting porin gene regulators can lead to decreased expression and reduced permeability. frontiersin.org

Genes Involved in Cell Wall Metabolism: Mutations in genes related to cell wall metabolism or stress response pathways have also been implicated in altered susceptibility to sulbactam. nih.gov

These chromosomal mutations can accumulate over time, leading to a stepwise increase in the level of resistance. mdpi.com The combination of HGT and chromosomal mutation allows bacteria to develop complex, multi-faceted resistance profiles that can be challenging to overcome.

Table 2: Compound Names Mentioned in the Article

Compound Name
Ampicillin

Synergistic and Antagonistic Interactions in Research on Viccillin S Combination

In Vitro Methodologies for Synergy Assessment

The synergistic effects of ampicillin (B1664943) and cloxacillin (B1194729) are primarily evaluated through various in vitro methods that quantify the enhanced antimicrobial activity of the combination compared to the individual components. These laboratory techniques are crucial for understanding the nature and extent of their interaction.

Determination of Fractional Inhibitory Concentration (FIC) Indices

A cornerstone of synergy testing is the determination of the Fractional Inhibitory Concentration (FIC) index. asm.org This is commonly performed using a checkerboard broth microdilution method, where various concentrations of ampicillin and cloxacillin are tested alone and in combination against a specific bacterial isolate. oup.comresearchgate.net

The FIC for each drug is calculated by dividing the Minimum Inhibitory Concentration (MIC) of the drug in combination by its MIC when used alone. herbmedpharmacol.commdpi.com The FIC index is the sum of the individual FICs of ampicillin and cloxacillin. herbmedpharmacol.comresearchgate.net The interaction is interpreted as follows:

Synergy: FIC index ≤ 0.5 herbmedpharmacol.comresearchgate.net

Additive/Indifference: FIC index > 0.5 to 4.0 herbmedpharmacol.com

Antagonism: FIC index > 4.0 herbmedpharmacol.com

This method provides a quantitative measure of the interaction, with studies demonstrating synergistic activity for the ampicillin-cloxacillin combination against various pathogens. herbmedpharmacol.comnih.gov For instance, research has shown synergistic effects against methicillin-susceptible Staphylococcus aureus (MSSA) with FIC indices of 0.5000 for the combination with ampicillin and 0.5078 with cloxacillin when combined with another compound. herbmedpharmacol.com

Table 1: Interpretation of Fractional Inhibitory Concentration (FIC) Index

FIC Index ValueInterpretation
≤ 0.5Synergy
> 0.5 to 4.0Additive/Indifference
> 4.0Antagonism

Time-Kill Kinetic Assays for Bactericidal Synergy

Time-kill kinetic assays offer a dynamic perspective on bactericidal synergy by measuring the rate of bacterial killing over time. asm.orgnih.gov In these assays, bacteria are exposed to ampicillin, cloxacillin, and their combination at specific concentrations, and the number of viable bacteria (colony-forming units per milliliter, CFU/mL) is determined at various time points over a 24-hour period. nih.govmdpi.com

Synergy is typically defined as a ≥ 2-log10 (or 100-fold) decrease in CFU/mL by the combination compared to the most active single agent at a specific time point. asm.orgnih.gov These studies have confirmed the synergistic bactericidal effect of the ampicillin-cloxacillin combination, showing a more rapid and profound reduction in bacterial viability than either drug alone. researchgate.netmdpi.com For example, time-kill assays have revealed that the bactericidal effect of a combination can occur within 2 hours, demonstrating a significant enhancement over individual treatments. mdpi.comresearchgate.net

Agar (B569324) Diffusion and Broth Microdilution Studies for Combined Effects

Agar diffusion and broth microdilution are fundamental methods for assessing antimicrobial susceptibility and can be adapted to study combined effects. asm.org

Agar Disk Diffusion: In this method, paper disks impregnated with ampicillin and cloxacillin are placed on an agar plate inoculated with a test bacterium. pubcompare.ai The size of the zone of inhibition around the disks indicates the susceptibility of the organism. When disks of both antibiotics are placed in proximity, an enlargement or merging of the inhibition zones can qualitatively suggest a synergistic interaction. frontiersin.org

Broth Microdilution: This method is used to determine the Minimum Inhibitory Concentration (MIC) of antimicrobial agents. nih.gov It involves preparing serial dilutions of the antibiotics in a liquid growth medium in a microtiter plate, which is then inoculated with the test organism. science.gov The MIC is the lowest concentration of the antibiotic that prevents visible bacterial growth. nih.gov For combination studies, this method is used in the checkerboard format to determine the FIC index as described previously. researchgate.net Research has utilized broth microdilution to establish the MICs of ampicillin and cloxacillin individually and in combination against various pathogens, providing the foundational data for synergy calculations. frontiersin.org

Mechanistic Basis of Combined Antimicrobial Activity

The enhanced efficacy of the ampicillin and cloxacillin combination stems from a well-defined mechanistic synergy that addresses a key bacterial resistance mechanism and leverages complementary actions on bacterial targets.

Role of Cloxacillin's Penicillinase Resistance in Combination Efficacy

A primary mechanism of bacterial resistance to penicillins like ampicillin is the production of β-lactamase enzymes (penicillinases) that hydrolyze and inactivate the antibiotic. centurionhealthcare.comasm.org Ampicillin is susceptible to degradation by these enzymes. researchgate.netasm.org

Cloxacillin, on the other hand, is a penicillinase-resistant penicillin. advacarepharma.comcenturionhealthcare.com Its molecular structure makes it a poor substrate for many bacterial β-lactamases. asm.org In the Viccillin S combination, cloxacillin effectively acts as a "protector" of ampicillin. By resisting hydrolysis, cloxacillin can inhibit the activity of β-lactamase enzymes produced by the bacteria. nih.gov This inhibition prevents the degradation of ampicillin, allowing it to reach its target sites—the penicillin-binding proteins (PBPs)—and exert its bactericidal effect. researchgate.netnih.gov This protective mechanism is a key reason for the combination's effectiveness against penicillinase-producing strains of bacteria, such as Staphylococcus aureus. researchgate.netcenturionhealthcare.com

Differential Targeting of PBPs by Ampicillin and Cloxacillin

Penicillin-binding proteins (PBPs) are bacterial enzymes essential for the synthesis and maintenance of the peptidoglycan layer of the bacterial cell wall. nih.govnih.gov Inhibition of these proteins by β-lactam antibiotics disrupts cell wall synthesis, leading to cell lysis and death. drugbank.comdrugbank.com

Impact on Bacterial Cell Physiology and Growth Kinetics

Viccillin S, a combination of ampicillin and sulbactam (B1307), exerts a significant impact on bacterial physiology, primarily by disrupting cell wall synthesis. Ampicillin, a β-lactam antibiotic, functions by binding to penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis. mims.comfda.gov This inhibition disrupts the integrity of the bacterial cell wall, ultimately leading to cell lysis and death. wikipedia.orgdroracle.ai However, the efficacy of ampicillin alone is often compromised by bacterial resistance, most commonly through the production of β-lactamase enzymes that hydrolyze the antibiotic's core β-lactam ring. fda.govnih.gov

This is where the synergistic action of sulbactam becomes critical. Sulbactam is a β-lactamase inhibitor that irreversibly binds to and inactivates these bacterial enzymes. fda.govpfizer.com By protecting ampicillin from degradation, sulbactam restores and extends its antibacterial spectrum to include many resistant strains. fda.govwikipedia.orgpfizer.com This combination can increase the antimicrobial activity by 4- to 32-fold compared to ampicillin alone. wikipedia.org Sulbactam itself possesses limited intrinsic antibacterial activity, though it can bind to the PBPs of certain bacteria like Acinetobacter spp. wikipedia.orgmdpi.com

Furthermore, the combination exhibits a post-antibiotic effect (PAE), where bacterial growth remains suppressed even after the drug concentration falls below the MIC. nih.gov Studies on various mycobacteria species revealed that exposure to ampicillin/sulbactam resulted in a prolonged PAE of approximately three days, a pharmacodynamic property that can be clinically relevant for dosing regimens. nih.gov

Exploration of Non-Antibiotic Modulators for Synergy with Beta-Lactams

The principle of combining a β-lactam antibiotic with an inhibitor to overcome resistance, as seen in Viccillin S, has spurred research into other non-antibiotic compounds that can act as potentiators or "antibiotic adjuvants". nih.gov These modulators may have little to no intrinsic antimicrobial activity but can enhance the efficacy of conventional antibiotics when used in combination. nih.gov This strategy is a promising avenue for combating multidrug-resistant bacteria. biointerfaceresearch.com

A diverse array of phytochemicals—bioactive compounds derived from plants—has been investigated for their ability to synergize with β-lactam antibiotics. These natural products can reverse resistance through various mechanisms, including inhibiting β-lactamase enzymes, altering bacterial cell permeability, or modifying antibiotic targets. nih.govsci-hub.semdpi.com

Tannins and Phenolic Compounds: Tannins, a class of polyphenolic compounds, have demonstrated significant synergistic effects with β-lactam antibiotics. For example, tannic acid has been shown to reduce the MIC of ampicillin by 2 to 16 times against Staphylococcus aureus strains. mdpi.com Studies using specific tannins like pentagalloylglucose (B1669849) (PGG) in combination with ampicillin resulted in a synergistic effect (Fractional Inhibitory Concentration [FIC] index of 0.375), with a four-fold decrease in the MIC of ampicillin. mdpi.com Other research has highlighted that tannins such as procyanidins and punicalagin (B30970) can significantly lower the MIC of β-lactams like oxacillin (B1211168) and penicillin against methicillin-resistant S. aureus (MRSA). sci-hub.se The proposed mechanisms include inhibition of bacterial enzymes and disruption of the cell membrane. sci-hub.seacademicjournals.org Similarly, cranberry-derived proanthocyanidins (B150500) (cPACs) have been found to potentiate β-lactams against resistant bacteria by inhibiting β-lactamase activity and interfering with PBP2a-mediated resistance in MRSA. asm.org

Flavonoids: Flavonoids are another major class of phytochemicals with well-documented synergistic potential. Compounds like baicalein, galangin, and epigallocatechin gallate (EGCG) have been shown to potentiate β-lactams against resistant strains. nih.govnih.gov Baicalein, from Scutellaria baicalensis, shows potent synergistic activity with penicillin against penicillinase-producing MRSA. nih.gov Galangin can reverse resistance to β-lactams through multiple mechanisms, including inhibiting penicillinase, damaging the cytoplasmic membrane, and affecting PBP2a. nih.gov EGCG, the main catechin (B1668976) in green tea, potentiates β-lactams against MRSA by inhibiting β-lactamases and interfering with cell wall integrity. nih.govfrontiersin.org However, it is noteworthy that some studies have reported antagonistic interactions between certain flavonoids (like hesperetin (B1673127) and naringenin) and β-lactams against S. aureus, highlighting the complexity of these interactions. researchgate.net

The table below summarizes research findings on the synergistic effects of selected phytochemicals with β-lactam antibiotics against resistant bacteria.

PhytochemicalAntibioticBacterial StrainKey FindingReference
Tannic AcidAmpicillinS. aureusSynergistic effect; reduced ampicillin MIC by 2-16 times. mdpi.com
Pentagalloylglucose (PGG)AmpicillinS. aureus 8325-4Synergistic effect (FIC index = 0.375); four-fold reduction in ampicillin MIC. mdpi.com
PunicalaginOxacillinMRSAEnhanced susceptibility; reduced oxacillin MIC by 4-64 fold. sci-hub.se
Cranberry Proanthocyanidins (cPAC)OxacillinMRSASynergistic effect; reduced oxacillin MIC by 8-64 fold. asm.org
BaicaleinPenicillinPenicillinase-producing MRSAPotent synergistic activity. nih.gov
CorilaginOxacillinMRSAStrong synergism (FIC index = 0.13); reduced oxacillin MIC by 100-2000 fold. sci-hub.se
Tellimagrandin Iβ-lactamsMRSAGood synergism (FIC index = 0.39); reduced β-lactam MIC by 128-512 fold. sci-hub.se
GalanginCeftazidimePenicillin-resistant S. aureusSynergistic effect observed in time-kill assays. nih.gov

Antimicrobial peptides (AMPs) represent a promising, albeit more conceptual, frontier for combination strategies with β-lactam antibiotics. AMPs are naturally occurring components of the innate immune system with broad-spectrum antimicrobial activity. oup.com The conceptual basis for their synergy with β-lactams is multifaceted.

One primary concept is that AMPs can permeabilize the bacterial outer membrane, particularly in Gram-negative bacteria, which is a major barrier to antibiotic entry. nih.gov By disrupting membrane integrity, AMPs could facilitate the entry of β-lactam antibiotics to their target PBPs located in the periplasmic space. nih.gov This would effectively lower the required concentration of the antibiotic and could restore susceptibility in strains that have developed resistance through reduced permeability. frontiersin.org

Another conceptual strategy involves designing AMPs to directly inhibit β-lactamases. mdpi.complos.org Researchers have explored designing peptides that specifically target conserved regions of β-lactamase enzymes, such as the Ω-loop in class A β-lactamases. mdpi.com In such a combination, the peptide would function similarly to sulbactam, protecting the β-lactam antibiotic from enzymatic degradation. mdpi.complos.org Studies have shown that peptides designed using this approach can restore the sensitivity of resistant strains to antibiotics like ampicillin and penicillin. mdpi.com

The combination of AMPs and antibiotics could also reduce the likelihood of resistance developing. nih.gov Because the two agents would act on independent cellular pathways (e.g., cell membrane disruption by the AMP and cell wall synthesis inhibition by the β-lactam), a bacterium would need to acquire multiple, simultaneous mutations to become resistant to the combination, a statistically less probable event. nih.gov This dual-target approach is a core advantage of combination therapies. frontiersin.org While the clinical application of AMP-β-lactam combinations is still in early stages, the conceptual framework provides a strong rationale for their continued exploration as a future strategy against multidrug-resistant pathogens. nih.govfrontiersin.org

Advanced Analytical and Methodological Approaches in Viccillin S Combination Research

Spectroscopic Techniques for Characterization of Components and Interactions

Spectroscopic methods are pivotal in elucidating the molecular characteristics of the active components of Viccillin S, Ampicillin (B1664943) and Cloxacillin (B1194729), and their interactions.

High-Resolution Mass Spectrometry for Metabolite and Degradation Product Identification

High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-MS/MS), is a powerful tool for identifying metabolites and degradation products of Ampicillin and Cloxacillin. nih.govnih.govmdpi.com This technique provides exact mass measurements, enabling the determination of elemental compositions for unknown compounds.

In the study of Ampicillin degradation, HRMS has been used to identify various products formed under stress conditions like heat, acid, base, and oxidation. For instance, under non-thermal plasma treatment, the initial degradation product of Ampicillin was identified as Ampicillin S-oxide. mdpi.com Further degradation leads to the formation of other species, including Ampicillin diketopiperazine. mdpi.com Similarly, studies using UVC LED/persulfate systems identified seven degradation by-products of Ampicillin. nih.gov

Research on Ampicillin capsules using Rapid Resolution Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (RRLC-ESI-MSn) successfully identified 13 related substances. nih.gov Among these were isomers of ampicilloic acid and diketopiperazines of ampicillin. nih.gov

Table 1: Identified Degradation Products of Ampicillin using Mass Spectrometry

Original CompoundDegradation ConditionIdentified Productm/zReference
AmpicillinNon-thermal plasmaAmpicillin S-oxide366.1116 mdpi.com
AmpicillinNon-thermal plasmaAmpicillin diketopiperazineNot specified mdpi.com
AmpicillinRRLC-ESI-MSnAmpicilloic acid isomers368.1 [M+H]⁺ nih.gov
AmpicillinRRLC-ESI-MSnDiketopiperazines of ampicillin350 nih.gov
AmpicillinRRLC-ESI-MSnD-phenylglycylampicillin483.1 [M+H]⁺ nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the definitive structural elucidation of molecules and for studying their conformation in solution. nih.govsemanticscholar.org Both ¹H NMR and ¹³C NMR are employed to provide detailed information about the chemical environment of atoms within Ampicillin and Cloxacillin. researchgate.netnih.gov

¹H NMR has been instrumental in assigning the chemical shifts of Ampicillin in aqueous solutions, with studies showing that these shifts can be dependent on the pH of the solution. researchgate.net Two-dimensional NMR techniques, such as T-ROESY and GOESY, have been used to confirm these assignments. researchgate.net Furthermore, NMR has been used to monitor the metabolism of Ampicillin by detecting its metabolites in biological fluids like urine. researchgate.net

For Cloxacillin, NMR studies have investigated its self-association and the formation of micellar solutions in D₂O by analyzing the concentration and temperature dependence of proton and carbon chemical shifts. nih.gov The interaction of Cloxacillin with other molecules, such as surfactants, has also been explored using ¹H NMR to understand the nature of these interactions. bohrium.com In the development of drug-carrying polymers, ¹H-NMR is used to confirm the structure of monomers containing Ampicillin and Cloxacillin and to monitor the polymerization process. mdpi.com

Circular Dichroism for Protein-Ligand Interaction Analysis

Circular Dichroism (CD) is a spectroscopic technique that measures the differential absorption of left- and right-circularly polarized light. It is particularly useful for studying the conformation of chiral molecules like Ampicillin and Cloxacillin and for analyzing their interactions with proteins. medwinpublishers.comnih.govnih.gov

CD spectroscopy can detect conformational changes in proteins upon binding to a ligand. nih.govnih.gov This makes it a valuable tool for investigating the interaction of Ampicillin and Cloxacillin with their target proteins, such as penicillin-binding proteins (PBPs). The changes observed in the far-UV CD spectrum (178-260 nm) reflect alterations in the protein's secondary structure, while changes in the near-UV region (260-350 nm) can indicate changes in the environment of aromatic amino acid side chains upon ligand binding. nih.govnih.gov

Research has shown that Ampicillin exhibits distinct positive and negative Cotton effects in its CD spectrum, which can be utilized for its quantitative analysis, even in the presence of Cloxacillin. acs.org The binding constants of protein-ligand interactions can be estimated from the changes in the CD signal as a function of ligand concentration. nih.govnih.gov

Chromatographic and Separation Techniques for Research Applications

Chromatographic techniques are essential for the separation, identification, and quantification of Ampicillin and Cloxacillin in research and quality control settings.

Development and Validation of HPLC Methods for Purity and Stability Studies in Research

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity and stability of pharmaceutical products, including the Viccillin S combination. researchgate.netamazonaws.comneliti.comwjpmr.comnih.govymerdigital.comwisdomlib.orgresearchgate.net Stability-indicating HPLC methods are specifically designed to separate the intact drug from its degradation products, allowing for accurate quantification of the drug over time and under various stress conditions. researchgate.netnih.gov

Several reversed-phase HPLC (RP-HPLC) methods have been developed and validated for the simultaneous determination of Ampicillin and Cloxacillin. researchgate.netamazonaws.comwjpmr.comymerdigital.comwisdomlib.orgresearchgate.net These methods are validated according to International Conference on Harmonisation (ICH) guidelines for parameters such as linearity, precision, accuracy, specificity, and robustness. amazonaws.comwjpmr.com

A typical validated method might use a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and a phosphate (B84403) buffer. researchgate.netnih.govymerdigital.com The detection is commonly performed using a UV detector at a wavelength where both compounds have adequate absorbance, such as 225 nm or 254 nm. researchgate.netnih.govymerdigital.comresearchgate.net These methods have been successfully applied to determine the stability of Ampicillin and Cloxacillin in combined dosage forms after exposure to forced degradation conditions like acid and alkali hydrolysis, oxidation, and heat. researchgate.netamazonaws.com

Table 2: Example of a Validated RP-HPLC Method for Ampicillin and Cloxacillin

ParameterConditionReference
Column Reversed-phase C18 (250 mm x 4.6 mm, 5 µm) wjpmr.comymerdigital.comresearchgate.net
Mobile Phase Acetonitrile : Phosphate Buffer (pH 3.0-5.0) in various ratios researchgate.netwjpmr.comymerdigital.com
Flow Rate 1.0 - 1.2 mL/min researchgate.netwjpmr.com
Detection Wavelength 225 nm / 254 nm researchgate.netnih.govymerdigital.comresearchgate.net
Retention Time (Ampicillin) ~1.32 - 3.13 min wjpmr.comresearchgate.net
Retention Time (Cloxacillin) ~6.1 - 7.91 min wjpmr.comresearchgate.net

Capillary Electrophoresis for High-Resolution Separation of Analytes

Capillary Electrophoresis (CE) is a high-resolution separation technique that offers an alternative to HPLC for the analysis of penicillins. deltadot.comresearchgate.netkuleuven.beactamedicamarisiensis.rofao.org Micellar Electrokinetic Capillary Chromatography (MECC), a mode of CE, is particularly effective for separating both neutral and ionic antibiotics like Ampicillin and Cloxacillin. deltadot.comresearchgate.netactamedicamarisiensis.ro

In MECC, a surfactant, such as sodium dodecyl sulfate (B86663) (SDS), is added to the buffer solution above its critical micelle concentration. deltadot.comactamedicamarisiensis.ro The separation is based on the differential partitioning of the analytes between the micelles and the surrounding aqueous buffer. This allows for the high-resolution separation of a mixture of penicillin derivatives, including Ampicillin and Cloxacillin, often in a single run of less than 15 minutes. deltadot.comresearchgate.net

Validated MECC methods have been developed for the analysis of Ampicillin and its degradation products, including oligomers. kuleuven.be The technique has also been applied to the simultaneous separation of multiple penicillins in various matrices. deltadot.comresearchgate.netactamedicamarisiensis.ro

Advanced Sample Preparation Techniques for Complex Biological Matrices in Research

The accurate quantification of ampicillin and sulbactam (B1307) in complex biological matrices such as plasma, serum, and urine is crucial for pharmacokinetic and pharmacodynamic studies. The inherent instability of β-lactam antibiotics and the presence of interfering endogenous substances necessitate advanced sample preparation techniques to ensure reliable and sensitive analysis.

A common and effective approach involves protein precipitation , which removes high-molecular-weight proteins that can interfere with chromatographic analysis. nih.govnih.gov This is often followed by solid-phase extraction (SPE) for further cleanup and concentration of the analytes. For instance, a method for analyzing ampicillin in human plasma utilized SPE with a C18 stationary phase, achieving a recovery rate of 90% for both ampicillin and the internal standard. akjournals.com

Another widely used technique is liquid-liquid extraction (LLE) , which separates the analytes from the matrix based on their differential solubility in two immiscible liquid phases. While effective, there is a growing emphasis on developing greener analytical methods that minimize the use of hazardous organic solvents. srce.hrnih.gov

For the simultaneous analysis of ampicillin and sulbactam, methods often employ a combination of techniques. One such method for human plasma involved protein precipitation with acetonitrile, followed by centrifugation and dilution of the supernatant. ajpaonline.com Another approach for analyzing these compounds in human urine utilized direct injection after dilution with the mobile phase, eliminating the need for a separate extraction step and promoting a greener analytical workflow. srce.hr

The use of advanced instrumentation like ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC–MS/MS) offers high sensitivity and specificity, allowing for the quantification of low concentrations of the drugs and their metabolites. A UHPLC–MS/MS method was developed for the simultaneous quantification of eight antibiotics, including ampicillin and sulbactam, in dried blood spots, a microsampling technique particularly valuable in pediatric studies. mdpi.com

The table below summarizes various advanced sample preparation techniques used in the analysis of ampicillin and sulbactam in different biological matrices.

Preparation TechniqueBiological MatrixAnalytical MethodKey FindingsReference
Protein Precipitation & Solid-Phase ExtractionHuman PlasmaHPLCRecovery of 90% for ampicillin. akjournals.com
Protein PrecipitationHuman PlasmaLC-MS/MSSimultaneous determination of ampicillin and sulbactam. ajpaonline.com
Direct InjectionHuman UrineHPLCGreen and rapid method, no extraction needed. srce.hr
Protein Precipitation & HomogenizationPlatelet-Rich Fibrin (PRF)LC-MS/MSQuantification in a novel biological carrier. nih.gov
Extraction from Dried Blood SpotsDried Blood Spots (DBS)UHPLC-MS/MSMicrosampling method for pediatric pharmacokinetic studies. mdpi.com

Structural Biology Approaches for Target Characterization

Understanding the three-dimensional structures of the target enzymes—penicillin-binding proteins (PBPs) and β-lactamases—and their complexes with ampicillin and sulbactam is fundamental to elucidating their mechanisms of action and resistance. X-ray crystallography and cryo-electron microscopy (cryo-EM) are powerful techniques that provide atomic-level insights into these molecular interactions.

X-ray Crystallography of PBPs and Beta-Lactamase Enzymes

X-ray crystallography has been instrumental in revealing the detailed interactions between β-lactam antibiotics and their target enzymes. The crystal structure of Escherichia coli penicillin-binding protein 6 (PBP6) has been determined in its apo state and as an acyl-enzyme intermediate with ampicillin at high resolution. acs.orgnih.gov These structures have provided critical insights into the molecular mimicry of the peptidoglycan substrate by β-lactam antibiotics and the conformational changes that occur during catalysis. acs.org Similarly, the crystal structures of penicillin-binding protein D2 (PBPD2) from Listeria monocytogenes in complex with four different β-lactam antibiotics, including ampicillin, have shed light on the structural basis for antibiotic specificity. asm.org

The mechanism of β-lactamase inhibition by sulbactam has also been extensively studied using X-ray crystallography. The crystal structure of a preacylation complex of sulbactam bound to a variant of the SHV-1 β-lactamase provided the first glimpse of the inhibitor before it chemically reacts with the enzyme. nih.gov High-resolution crystal structures of sulbactam bound to a deacylation-deficient variant of SHV-1 β-lactamase have revealed a trans-enamine intermediate covalently attached to the active site serine, a key species in the inhibition pathway. rcsb.org Furthermore, studies on the β-lactamase BlaC from Mycobacterium tuberculosis in complex with sulbactam have shown that the inhibition mechanism is similar to that of other class A β-lactamases like TEM-1 and SHV-1. acs.org

The table below presents key crystallographic data for PBP and β-lactamase complexes with ampicillin and sulbactam.

ProteinLigandPDB IDResolution (Å)Key FindingsReference
E. coli PBP6Ampicillin3ITA1.80Acyl-enzyme intermediate structure, revealing molecular mimicry. rcsb.orgresearchgate.net
SHV-1 β-lactamase (E166A variant)Sulbactam2A3U1.34High-resolution structure of the trans-enamine intermediate. rcsb.org
SHV-1 β-lactamase (S70C variant)SulbactamN/AN/AFirst structure of a preacylation complex with an inhibitor. nih.gov
M. tuberculosis BlaCSulbactamN/AN/AShows a trans-enamine adduct similar to other class A β-lactamases. acs.org
L. monocytogenes PBPD2AmpicillinN/AN/AElucidates the structural basis for antibiotic specificity. asm.org

Cryo-Electron Microscopy for Macromolecular Complex Visualization

While X-ray crystallography has been a cornerstone of structural biology, it often requires well-diffracting crystals, which can be challenging to obtain for large and flexible macromolecular complexes, particularly membrane proteins like some PBPs. Cryo-electron microscopy (cryo-EM) has emerged as a revolutionary technique that can determine the structures of such complexes in a near-native state, without the need for crystallization. researchgate.netnih.govthermofisher.com

Cryo-EM has been successfully used to determine the near-atomic resolution structure of the 83 kDa class A PBP from Escherichia coli, PBP1b. researchgate.netnih.gov This was a significant achievement as the crystallization of this class of proteins has been notoriously difficult. researchgate.net The cryo-EM structure of PBP1b in its apo form revealed a distinct conformation compared to previously determined crystal structures bound to an inhibitor, highlighting the dynamic nature of these enzymes. researchgate.netnih.gov This work paves the way for using cryo-EM in structure-guided drug development for this important class of antibiotic targets. researchgate.netnih.gov

The application of cryo-EM is also expanding to understand the broader context of antibiotic resistance. For example, cryo-EM has been used to study AmpG, a permease involved in the transport of cell wall fragments that can trigger the expression of β-lactamases. nih.govresearchgate.netubc.ca Understanding the structure and function of such accessory proteins provides new avenues for therapeutic intervention. While direct cryo-EM structures of the Viccillin S components bound to their targets are not yet widely available, the rapid advancements in this technology promise to provide unprecedented insights into the dynamic interplay between antibiotics, their targets, and the cellular machinery of bacteria.

Protein ComplexResolution (Å)Key FindingsReference
E. coli PBP1b (apo form)3.3First near-atomic resolution structure of a notoriously difficult-to-crystallize class A PBP, revealing a distinct conformation. researchgate.netnih.govresearchgate.net
S. aureus BlaR1N/ARevealed the β-lactam-induced activation mechanism of this sensor-transducer protein controlling resistance. researchgate.net
E. coli AmpGN/ACharacterized the structure of a permease involved in β-lactamase induction, offering a new target to combat resistance. nih.govresearchgate.net

Computational and Theoretical Studies in Rational Design and Resistance Prediction

Molecular Modeling and Docking Simulations of PBP-Drug Interactions

Molecular modeling and docking simulations are powerful computational tools used to predict how a drug molecule (ligand) binds to its target protein, in this case, Penicillin-Binding Proteins (PBPs). These simulations provide insights into the binding orientation, affinity, and the specific molecular interactions that stabilize the drug-protein complex.

Prediction of Binding Modes and Affinities

Computational docking studies have been instrumental in elucidating the binding modes of both ampicillin (B1664943) and sulbactam (B1307) to various PBPs. For instance, molecular modeling of ampicillin and sulbactam within the active site of Acinetobacter baumannii PBP3 has revealed that both molecules can interact with key residues such as Thr526, Thr528, and Ser390. nih.gov This similarity in interaction patterns offers a potential chemical basis for the efficacy of this combination against A. baumannii. nih.gov Docking simulations have also supported the favorable binding of sulbactam to PBP1a and PBP3, leading to the formation of stable acyl-enzyme complexes. researchgate.netasm.org

These studies often calculate binding energies to predict the affinity of the drug for the PBP. For example, docking analyses have been used to compare the binding affinities of different β-lactams and inhibitors to various PBPs, helping to rationalize their differential activities. nih.govbiorxiv.org The binding affinity is a critical determinant of a β-lactam's efficacy, and computational predictions can guide the selection of compounds for further experimental testing. biorxiv.org It's important to note that antibacterial activity is often associated with a compact structure of the penicillin molecule, where the convex face is accessible to the PBP. cdnsciencepub.com

CompoundPBP TargetKey Interacting Residues (Predicted)Predicted OutcomeSource
AmpicillinA. baumannii PBP3Thr526, Thr528, Ser390Productive Interaction nih.gov
SulbactamA. baumannii PBP3Thr526, Thr528, Ser390, S336, K339, Y539Favorable binding, acyl-enzyme formation nih.govresearchgate.net
SulbactamA. baumannii PBP1aNot specifiedFavorable binding, acyl-enzyme formation researchgate.netasm.org

Design of Modified Beta-Lactam Structures with Enhanced PBP Specificity

Insights from molecular modeling have paved the way for the rational design of modified β-lactam structures with improved properties. By understanding the specific interactions between ampicillin or sulbactam and the PBP active site, researchers can propose structural modifications to enhance binding affinity and specificity. frontiersin.org This can involve introducing new functional groups to form additional hydrogen bonds or hydrophobic interactions with the protein. The goal is to design derivatives that are more potent against resistant strains or have a broader spectrum of activity.

The introduction of different acyl side chains to the β-lactam core has been shown to improve antibacterial activity by increasing affinity for PBPs. frontiersin.org Computational methods can screen virtual libraries of modified compounds, predicting their binding affinities and helping to prioritize the most promising candidates for synthesis and experimental evaluation. This in silico approach significantly accelerates the drug discovery process. nih.gov

Molecular Dynamics Simulations for Conformational Studies

While molecular docking provides a static snapshot of the drug-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, tracking the movements of atoms over time. This allows for a more detailed analysis of the stability of the complex and the conformational changes that occur upon binding.

Analysis of Protein-Ligand Stability and Dynamics

Simulation TypeSystemKey FindingsSource
Molecular Dynamics (MD)Ampicillin/Sulbactam-PBP complexProvides insights into the stability and conformational changes of the protein-ligand complex over time. biorxiv.orgnih.gov
MD SimulationProtein-ligand complexesAnalysis of RMSD and RMSF helps determine the stability of the binding. nih.govsid.ir
MD SimulationInhibitor-enzyme complexesEvaluates the stability of docked complexes. chemmethod.com

Bioinformatics and Comparative Genomics for Resistance Mechanisms

Bioinformatics and comparative genomics are essential for identifying and understanding the genetic basis of resistance to ampicillin-sulbactam. By comparing the genomes of susceptible and resistant bacterial strains, scientists can pinpoint the genes and mutations responsible for the resistance phenotype. nih.govmdpi.com

This approach has been used to identify various resistance mechanisms, including the acquisition of β-lactamase genes, mutations in PBP genes, and changes in the expression of efflux pumps and porins. researchgate.netnih.gov For instance, whole-genome sequencing of ampicillin-resistant E. coli has revealed that resistance can be acquired through a combination of point mutations and amplification of the gene encoding the AmpC β-lactamase. researchgate.net Comparative genomics can also track the spread of resistance plasmids among different bacterial isolates in clinical settings. asm.org The integration of genomic data with machine learning algorithms is a promising avenue for predicting antibiotic resistance phenotypes from sequence data alone. crimsonpublishers.comnih.govresearchgate.net

Identification and Annotation of Resistance Genes

A critical first step in combating antibiotic resistance is the identification of the genes that confer it. For the ampicillin-sulbactam combination, resistance is primarily mediated by β-lactamase enzymes, which hydrolyze the β-lactam ring of ampicillin. Sulbactam is a β-lactamase inhibitor, but certain β-lactamases are resistant to its effects. researchgate.net

Computational genomics plays a pivotal role in identifying these resistance genes from bacterial genome sequences. Databases such as the Comprehensive Antibiotic Resistance Database (CARD) and ResFinder are instrumental in this process. frontiersin.orgbiorxiv.org These platforms use homology-based searches to annotate known resistance genes within newly sequenced bacterial genomes. For instance, whole-genome sequencing of clinical isolates of Yersinia enterocolitica revealed that the presence of the blaA gene was associated with ampicillin resistance, and the addition of sulbactam effectively inhibited the β-lactamase activity in most isolates. frontiersin.org

Resistance to ampicillin-sulbactam is often multifactorial, involving the expression of multiple β-lactamase genes. nih.govasm.org The most common genes implicated in resistance to this combination include:

TEM β-lactamases: Hyperproduction of the TEM-1 enzyme is a common mechanism of resistance. researchgate.net

OXA β-lactamases: Enzymes like OXA-1 can confer resistance to inhibitor combinations. asm.org

CTX-M β-lactamases: These extended-spectrum β-lactamases (ESBLs) are a major cause of resistance to third-generation cephalosporins and can also contribute to ampicillin-sulbactam resistance. nih.gov

AmpC β-lactamases: Chromosomally or plasmid-encoded AmpC enzymes can also lead to resistance. researchgate.netoup.com

The following table summarizes some of the key genes associated with resistance to the ampicillin-sulbactam combination.

Gene FamilySpecific Gene ExampleMechanism of ResistanceCommonly Found In
TEMblaTEM-1Hyperproduction of the enzyme overwhelms the inhibitor.Escherichia coli, Klebsiella pneumoniae
OXAblaOXA-1Production of β-lactamase with reduced affinity for sulbactam.Escherichia coli, Acinetobacter baumannii asm.org
CTX-MblaCTX-M-15Potent hydrolysis of ampicillin, with some variants showing reduced susceptibility to sulbactam.Escherichia coli, Klebsiella pneumoniae
AmpCampCInducible or constitutive high-level expression of cephalosporinase.Enterobacter cloacae, Acinetobacter baumannii asm.org

Evolutionary Trajectory Analysis of Resistant Strains

Understanding how resistance evolves is crucial for predicting and preventing the emergence of highly resistant pathogens. Computational analyses of bacterial genomes allow researchers to trace the evolutionary pathways that lead to high-level resistance.

Studies on the evolution of resistance to β-lactam/β-lactamase inhibitor combinations have shown that the initial step often involves the amplification of β-lactamase genes . nih.govasm.org This gene dosage effect leads to an increased production of the enzyme, which can overcome the inhibitory effect of sulbactam. These amplifications are often transient and can serve as a stepping stone for the acquisition of more stable resistance mechanisms. nih.govasm.org

The evolutionary trajectory can be complex, especially in clinical isolates that carry multiple β-lactamase genes. nih.govasm.org For example, in an E. coli strain carrying blaTEM-1, blaOXA-1, and blaCTX-M-15, experimental evolution with ampicillin-sulbactam selected for amplifications of the blaTEM-1 gene. nih.gov These initial resistant variants then acquired further mutations, such as point mutations in the blaCTX-M-15 gene or mutations that reduced drug influx, leading to even higher levels of resistance. nih.gov

The table below illustrates a possible evolutionary trajectory to high-level ampicillin-sulbactam resistance.

Evolutionary StepGenetic ChangeConsequence
1Amplification of blaTEM-1 geneIncreased production of TEM-1 β-lactamase, leading to low-level resistance.
2Point mutation in the promoter of ampCConstitutive high-level expression of AmpC β-lactamase, further increasing resistance.
3Mutation in the ompF geneReduced expression of the OmpF porin, decreasing the influx of ampicillin and sulbactam into the cell.
4Acquisition of a plasmid carrying blaCTX-M-15Production of an ESBL, conferring high-level resistance to ampicillin and other β-lactams.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Drug Discovery

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.netnih.gov In the context of drug discovery, QSAR models can be used to predict the antimicrobial potency of novel compounds, screen large virtual libraries of molecules, and guide the optimization of lead compounds. tandfonline.comexcli.de

The development of a QSAR model involves several steps:

Data Collection: A dataset of compounds with known antimicrobial activity (e.g., Minimum Inhibitory Concentration - MIC) is compiled. journal-jop.org

Descriptor Calculation: For each compound, a set of numerical descriptors that encode its structural and physicochemical properties is calculated. mdpi.com

Model Building: A statistical method, such as multiple linear regression (MLR) or machine learning algorithms (e.g., random forest, support vector machines), is used to build a model that correlates the descriptors with the biological activity. nih.govmdpi.com

Model Validation: The predictive power of the model is assessed using statistical metrics and external validation sets. mdpi.com

Predictive Models for Antimicrobial Potency of Novel Derivatives

Several QSAR studies have been conducted to develop predictive models for the antimicrobial potency of β-lactam antibiotics and their inhibitors. These models can accelerate the discovery of new derivatives with improved activity against resistant bacteria.

For example, a 3D-QSAR study using the comparative molecular similarity indices analysis (CoMSIA) method was performed on a set of β-lactam antibiotics and tripeptides to model their interaction with the human peptide transporter PEPT1. drugbank.com While not directly related to antibacterial activity, this study demonstrates the power of QSAR to model the interaction of β-lactams with proteins. A statistically reliable model with high predictive power was obtained (q² = 0.828, r² = 0.937), which could be used to design new β-lactam derivatives with improved oral bioavailability. drugbank.com

In another study, QSAR models were developed for a series of 1,2,4-oxadiazole (B8745197) derivatives as sortase A inhibitors, which are potential antibacterial agents. nih.gov The best 3D-QSAR model showed good predictive ability, which could be used to design new compounds with enhanced antibacterial features. nih.gov

The following table summarizes some examples of QSAR models for predicting the antimicrobial potency of novel derivatives.

Compound ClassTargetModeling MethodStatistical PerformanceReference
β-lactam antibiotics and tripeptidesPEPT1 transporter3D-QSAR (CoMSIA)q² = 0.828, r² = 0.937 drugbank.com
1,2,4-Oxadiazole derivativesSortase A3D-QSAR (kNN-MFA)q² = 0.5479, R² = 0.9235 nih.gov
Benzimidazole derivativesPseudomonas aeruginosaMLRr² = 0.91, r²CV = 0.86 mdpi.com
Indole (B1671886) derivativesStaphylococcus aureusMLR- journal-jop.org

Optimization of Chemical Features for Improved Activity

A key application of QSAR and other computational methods like molecular docking is the optimization of the chemical features of lead compounds to improve their antimicrobial activity and overcome resistance. researchgate.netusf.edu By understanding the structural requirements for potent activity, medicinal chemists can design and synthesize new derivatives with enhanced properties.

Fragment-based drug design is a powerful strategy that has been used to optimize β-lactamase inhibitors. pnas.org In one study, X-ray structures of small molecular fragments bound to the active site of a β-lactamase were used to guide the derivatization of a lead series of boronic acid inhibitors. pnas.org This approach led to a 500-fold improvement in affinity, with one of the optimized compounds showing efficacy in a mouse model of infection. pnas.org

Molecular docking studies can also provide valuable insights into the binding of inhibitors to β-lactamases, guiding the design of new compounds. For example, docking studies of indole derivatives against penicillin-binding proteins helped to identify compounds with better binding scores. journal-jop.org

The table below provides examples of how chemical features have been optimized for improved activity based on computational studies.

Original ScaffoldComputational MethodOptimized FeatureResulting ImprovementReference
Boronic acid inhibitorFragment-based design, X-ray crystallographyAddition of new functionality based on fragment binding500-fold improvement in affinity, in vivo efficacy pnas.org
Indole derivativesMolecular dockingModification of substituents to improve binding to penicillin-binding proteinsIdentification of compounds with better predicted binding scores journal-jop.org
Benzocaine derivativesQSAR, Molecular dockingSynthesis of derivatives with optimized structural features based on QSAR modelIdentification of compounds with potent antibacterial activity nih.gov

In Vitro and Preclinical Models for Mechanistic Research of Viccillin S Combination

Bacterial Culture Models for Antimicrobial Susceptibility and Resistance Induction

Bacterial culture models are indispensable for evaluating the antimicrobial susceptibility of various bacterial species to Viccillin S and for studying the mechanisms by which resistance can emerge. These models allow for controlled and reproducible experimental conditions to probe the interaction between the drug combination and the target bacteria.

Defined Media and Growth Conditions for Experimental Studies

The in vitro efficacy of the ampicillin-sulbactam combination has been assessed against a wide array of bacteria using standardized methodologies. nih.govasm.org Cation-adjusted Mueller-Hinton broth is a commonly used medium for susceptibility testing, providing a consistent environment for bacterial growth and interaction with the antimicrobial agents. elsevier.es Standardized inoculums, often adjusted to a 0.5 McFarland turbidity standard, ensure that a consistent number of bacterial cells (approximately 1 to 2 x 10⁸ CFU/mL) are used in these assays. elsevier.es These controlled conditions are crucial for determining the minimum inhibitory concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism. psu.edu For Viccillin S, susceptibility testing is often performed with fixed ratios of ampicillin (B1664943) to sulbactam (B1307), such as 2:1, or with fixed concentrations of sulbactam to determine its effect on ampicillin's potency. asm.org

Sequential Passage and Adaptive Evolution Experiments

To investigate the potential for bacteria to develop resistance to Viccillin S, researchers employ sequential passage and adaptive evolution experiments. In these studies, bacteria are repeatedly exposed to sub-lethal concentrations of the drug combination over multiple generations. oup.com This process mimics the selective pressure that can lead to the emergence of resistant strains in clinical settings. Interestingly, studies have shown that ampicillin-resistant strains did not develop resistance to the sulbactam/ampicillin combination when serially transferred in the presence of sublethal concentrations. oup.com

Adaptive laboratory evolution experiments provide a real-time view of how bacteria adapt to the presence of antibiotics. researchgate.net For instance, experiments using a "MEGA-plate" (Microbial Evolution and Growth Arena) have allowed for the direct observation of Escherichia coli adapting to increasing concentrations of ampicillin. nih.gov These studies have revealed that resistance can evolve through various genetic mutations, including those affecting beta-lactamase production and efflux pumps. nih.gov In the context of Viccillin S, such experiments can elucidate the specific evolutionary pathways that bacteria might take to overcome the combined action of ampicillin and sulbactam. For example, in studies of TEM-1 β-lactamase, a well-known enzyme that confers resistance to penicillins, researchers have identified specific amino acid substitutions that affect resistance to both the antibiotic and the β-lactamase inhibitor. oup.com

Biofilm Formation and Dispersal Assays in Controlled Environments

Bacterial biofilms, which are communities of bacteria embedded in a self-produced matrix, pose a significant challenge in treating infections due to their inherent resistance to antibiotics. Assays to study biofilm formation and dispersal are therefore critical in evaluating the effectiveness of Viccillin S against these resilient structures.

The crystal violet staining method is a common technique used to quantify biofilm formation in 96-well microtiter plates. frontiersin.orgbrieflands.com This method allows for the assessment of how different concentrations of Viccillin S affect the ability of bacteria to form biofilms. Studies have shown a correlation between strong biofilm production and higher resistance to ampicillin and ampicillin-sulbactam in uropathogenic E. coli. mdpi.com In some cases, the combination of Viccillin S with other agents, such as bacteriophage cocktails, has been shown to significantly enhance its effectiveness against biofilms formed by extensively drug-resistant Acinetobacter baumannii. nih.gov

Cell-Free Biochemical Systems for Enzyme Kinetic Studies

To gain a deeper, molecular-level understanding of how Viccillin S functions, researchers utilize cell-free biochemical systems. These systems allow for the isolation and study of specific enzymes and pathways without the complexity of a living cell.

Reconstitution of Peptidoglycan Biosynthesis Pathways

The primary target of ampicillin is the biosynthesis of peptidoglycan, an essential component of the bacterial cell wall. nih.govmims.com The bactericidal action of ampicillin results from the inhibition of penicillin-binding proteins (PBPs), which are the enzymes responsible for the final steps of peptidoglycan synthesis. researchgate.net

Researchers have successfully reconstituted the cytoplasmic precursor biosynthetic pathway of peptidoglycan in a cell-free system. nih.gov This involves co-expressing the necessary Mur enzymes, which are responsible for synthesizing the peptidoglycan precursor UDP-N-acetylmuramyl pentapeptide. nih.gov Such reconstituted systems provide a powerful platform to screen for inhibitors of this pathway. More advanced techniques have allowed for the real-time monitoring of peptidoglycan synthesis by membrane-reconstituted PBPs using Förster resonance energy transfer (FRET)-based assays. elifesciences.org These sophisticated in vitro models are invaluable for dissecting the precise molecular interactions between ampicillin and its target enzymes in a membrane environment, which more closely mimics their physiological context. elifesciences.org

Characterization of Beta-Lactamase Enzyme Kinetics and Substrate Specificity

The role of sulbactam in the Viccillin S combination is to inhibit β-lactamase enzymes, which would otherwise degrade ampicillin. nih.gov Cell-free systems are essential for characterizing the kinetics of this inhibition. Biochemical studies using cell-free bacterial systems have demonstrated that sulbactam is an irreversible inhibitor of several key β-lactamases. mims.com

Detailed kinetic analyses have been performed on a wide range of purified β-lactamase enzymes from all four Ambler classes (A, B, C, and D). asm.orgnih.gov These studies measure key kinetic parameters such as the Michaelis constant (K_m), which reflects the enzyme's affinity for the substrate, and the catalytic rate constant (k_cat), which indicates the enzyme's turnover rate. The results show that β-lactamases vary widely in their ability to hydrolyze sulbactam and in their susceptibility to inhibition by it. asm.orgnih.gov For example, class A β-lactamases show a broad range of kinetic constants for sulbactam hydrolysis, while class C and D enzymes are only weakly inhibited, and class B enzymes are largely unaffected. nih.gov These kinetic studies are crucial for understanding which β-lactamases are effectively neutralized by sulbactam and for predicting the clinical efficacy of Viccillin S against different bacterial strains. nih.gov

Interactive Data Table: Kinetic Constants of Sulbactam Hydrolysis by Class A β-Lactamases

EnzymeK_m (μM)k_cat (s⁻¹)k_cat/K_m (M⁻¹s⁻¹)
SHV-5≤20.07~1,000,000
TEM-1≤2Not specified~1,000,000
CTX-M-15>6,25014470

Data sourced from a study on the kinetics of sulbactam hydrolysis by various β-lactamases. asm.org

Genetically Engineered Microbial Strains for Targeted Mechanistic Insights

The advent of sophisticated genetic engineering techniques has revolutionized the study of antibiotic mechanisms. By precisely manipulating the genetic makeup of bacteria, researchers can elucidate the specific roles of various cellular components in drug efficacy and resistance.

Penicillin-binding proteins (PBPs) are the primary targets of β-lactam antibiotics like ampicillin. asm.org Concurrently, efflux pumps, which actively transport antibiotics out of the bacterial cell, represent a significant mechanism of resistance. frontiersin.org Gene knockout and overexpression studies are invaluable tools for investigating the roles of these proteins.

In Acinetobacter baumannii, a pathogen of significant clinical concern, studies have shown that sulbactam's antibacterial activity is mediated through the inhibition of PBP1 and PBP3. nih.gov The creation of mutant strains with altered PBP genes has been instrumental in confirming these specific targets. For instance, mutations in the pbp3 gene in A. baumannii have been shown to confer elevated levels of resistance to sulbactam. nih.gov Conversely, the overexpression of certain PBPs can sometimes restore susceptibility.

Efflux pumps are another key area of investigation. Overexpression of efflux pump genes, often due to mutations in their regulatory genes, can lead to clinically significant antibiotic resistance. frontiersin.org In Escherichia coli, the resistance to ampicillin has been linked to mutations in genes such as acrB, which is a component of a major efflux pump system. dovepress.com Studies involving the knockout of efflux pump genes can demonstrate a subsequent decrease in the minimum inhibitory concentration (MIC) of ampicillin-sulbactam, thereby confirming the pump's role in resistance. For example, the use of efflux pump inhibitors has been shown to partially restore susceptibility to imipenem (B608078) in A. baumannii, highlighting the role of active efflux in resistance. mdpi.com

Table 1: Examples of Gene Knockout/Overexpression Studies on Ampicillin/Sulbactam Mechanisms

Organism Gene/Protein Studied Genetic Modification Key Finding Reference(s)
Acinetobacter baumanniiPBP3 (ftsI)Gene mutationElevated resistance to sulbactam. nih.gov
Acinetobacter baumanniiEfflux pumps (e.g., AdeABC)OverexpressionIncreased resistance to multiple antibiotics, including β-lactams. mdpi.com
Escherichia coliacrB (efflux pump component)Gene mutation (non-synonymous SNP)Contributes to ampicillin resistance. dovepress.com
Escherichia coliblaTEM-1 (β-lactamase)Gene transfer (transconjugants)Higher ampicillin-sulbactam MICs in recipient strains. nih.gov

Reporter gene systems are powerful tools for monitoring the real-time cellular response to antibiotic-induced stress. These systems typically involve fusing the promoter of a stress-response gene to a reporter gene, such as one encoding luciferase or green fluorescent protein (GFP). When the bacteria are exposed to an antibiotic, the activation of the stress-response promoter leads to the expression of the reporter, which can be easily quantified.

For instance, a luciferase-based reporter system has been developed in Bacillus subtilis to characterize the mode of action of various antimicrobial agents. nih.govasm.org In such a system, antibiotics that inhibit cell wall synthesis, like ampicillin, can be differentiated from those that target transcription or translation. nih.govasm.org While ampicillin did not directly affect the expression of the reporter gene under the control of a xylose-inducible promoter, this type of system can be adapted to study specific stress promoters that are activated in response to cell wall damage. nih.govasm.org

Another approach involves using reporter genes to study the dynamics of antibiotic resistance at the single-cell level. For example, a GFP reporter has been used in E. coli to demonstrate that phenotypic noise in the expression of a β-lactamase gene can lead to transient antibiotic resistance. mdpi.com Such studies provide crucial insights into how bacterial populations can survive antibiotic treatment through heterogeneous expression of resistance determinants.

Gene Knockouts and Overexpression Studies for PBP and Efflux Pump Research

Ex Vivo and Tissue Culture Models for Studying Drug-Microbe Interactions (Non-Clinical)

While in vitro studies with pure bacterial cultures provide fundamental mechanistic data, they lack the complexity of the host environment. Ex vivo and tissue culture models bridge this gap by allowing for the study of drug-microbe interactions in a more physiologically relevant context.

The natural environment is a vast reservoir of diverse microorganisms and antibiotic resistance genes. Studying the effects of ampicillin-sulbactam on bacterial communities isolated from environmental sources, such as soil or water, can provide insights into the prevalence of resistance mechanisms and the potential for horizontal gene transfer. For example, studies on E. coli isolates from various sources have investigated the prevalence of resistance to ampicillin-sulbactam and the role of β-lactamases like TEM-1. researchgate.net While not always focused on the core mechanism of Viccillin S, this research helps to understand the broader ecological context of resistance. The analysis of Salmonella enterica isolated from clinical and environmental samples in Saudi Arabia revealed resistance to ampicillin-sulbactam, with the resistance attributed to the presence of carb-like genes. elsevier.es

Organoids are three-dimensional cell cultures derived from stem cells that mimic the architecture and function of native organs. researchgate.net These models are increasingly being used to study host-pathogen interactions in a setting that closely recapitulates the human body. Co-culture models, where bacterial cells are introduced to organoids or other host cell cultures, allow for the investigation of the host response to infection and the efficacy of antimicrobial treatments at the cellular level.

For example, intestinal organoids can be used to model infections with enteric pathogens and to study how ampicillin-sulbactam affects both the bacteria and the host epithelial cells. These models can provide mechanistic insights into aspects such as bacterial adhesion, invasion, and the host inflammatory response. The development of "apical-out" organoids has further improved the accessibility of the luminal surface for studying interactions with microbes.

Use of Isolated Bacterial Communities from Environmental Samples (Non-Clinical)

Non-Human Animal Models for Fundamental Mechanistic Understanding (Excluding Efficacy/Toxicity)

Non-human animal models, while often used for efficacy and toxicity studies, can also provide valuable insights into the fundamental mechanisms of antibiotic action and resistance in a whole-organism context. By using genetically modified animal models or by studying specific physiological responses, researchers can dissect aspects of the host-pathogen interaction that are not possible in vitro.

For instance, a study in a male rat model investigated the effects of ampicillin/sulbactam on neuroinflammation and alcohol intake. mdpi.com This research revealed that the antibiotic combination could modulate the glutamatergic system and attenuate neuroinflammatory responses, demonstrating a mechanistic link between the antibiotic, microbial activity (though not the primary focus), and host neurobiology. mdpi.com While this study did not focus on the antibacterial mechanism of Viccillin S, it highlights the potential of animal models to uncover broader physiological effects and mechanisms influenced by this antibiotic combination.

Another example is the use of a mouse model of lethal bacteremia to compare the pharmacodynamics of ampicillin-sulbactam when the components are administered simultaneously versus sequentially. asm.org This study provided mechanistic insights into the importance of maintaining critical concentrations of sulbactam for sustained antibacterial activity. asm.org

Microbial Load Dynamics in Defined Animal Colonization Models

Animal colonization models are crucial for understanding the in vivo effects of antibiotics on bacterial populations. Studies using Viccillin S (or its generic equivalent, ampicillin/sulbactam) have provided significant insights into its ability to control microbial loads in various infection scenarios. These models often involve introducing specific pathogens into animals, sometimes with a defined, limited microbiota (gnotobiotic) or a conventional, complex microbiota, to observe the therapeutic effect on the target bacteria and the surrounding flora.

Research has demonstrated that broad-spectrum antibiotic cocktails, which include ampicillin/sulbactam, can effectively eradicate or significantly reduce the intestinal microbiota in conventionally raised mice, creating a "secondary abiotic" or gnotobiotic state. nih.gov This reduction in bacterial loads is a prerequisite for many studies aiming to understand colonization resistance, where the native microbiota prevents pathogenic bacteria from establishing themselves. nih.gov By eliminating this resistance, researchers can then introduce specific strains to study infection dynamics or gene transfer in a controlled manner. nih.gov

In a mixed infection mouse model involving ampicillin-resistant Bacteroides fragilis and Escherichia coli, the combination of ampicillin with sulbactam was effective in preventing infection and reducing the bacterial numbers at the site of infection, particularly when the E. coli strain was susceptible to the combination. asm.org However, the efficacy was diminished against infections involving a more potent β-lactamase-producing E. coli strain, highlighting the importance of the inhibitor's potency against specific bacterial enzymes. asm.org These studies quantify the drug's direct impact on pathogen viability in a complex in vivo environment.

Animal Model Bacterial Strains Key Findings on Microbial Load Reference
Mouse (Subcutaneous infection)Bacteroides fragilis VPI 8908 (ampicillin-resistant) + Escherichia coli E96 (susceptible)Ampicillin-sulbactam effectively prevented infection and reduced bacterial counts at the infection site. asm.org
Mouse (Subcutaneous infection)Bacteroides fragilis VPI 8908 + Escherichia coli 41548 (potent β-lactamase producer)Ampicillin-sulbactam failed to halt the progression of the infection, demonstrating limitations in microbial load reduction against high-level resistance. asm.org
Mouse (Intestinal colonization)Conventional SPF mice treated with an antibiotic cocktail including ampicillin/sulbactamTreatment significantly decreased the loads of both aerobic and anaerobic gut bacteria, creating a secondary abiotic state suitable for subsequent colonization studies. nih.gov

Studies on Resistance Gene Transfer in Gnotobiotic Animal Models

Gnotobiotic animal models, which are either germ-free or colonized with a known set of microorganisms, provide an unparalleled system to study the horizontal transfer of antibiotic resistance genes in vivo without the confounding variables of a complex native microbiome. nih.govoup.com The transfer of resistance plasmids among bacteria in the gut is a major clinical concern, and studies using these models have illuminated the conditions under which this occurs.

Research in gnotobiotic mice has demonstrated that antibiotic resistance genes can be transferred conjugatively from an Enterococcus faecium strain of animal origin to a human strain of the same species within the gastrointestinal tract, even without the selective pressure of an antibiotic. nih.gov This highlights the gut as a significant environment for the exchange of genetic material. In other studies, gnotobiotic mouse models have been used to determine the minimum concentration of an antibiotic, such as ampicillin, required to select for bacteria carrying a resistance plasmid. nih.gov These experiments show a strong correlation between the antibiotic dose and the proliferation of the resistant population. nih.gov

Furthermore, a gnotobiotic mouse model was employed to verify the in vivo horizontal gene transfer of the blaOXA-48 carbapenemase gene from a Klebsiella pneumoniae donor to an Escherichia coli recipient. oup.com The study found that the frequency of this intergenus gene transfer was even higher in the in vivo mouse model than in in vitro experiments, underscoring the importance of the gut environment in facilitating the spread of critical resistance determinants. oup.com

Animal Model Donor Strain Recipient Strain Resistance Gene/Element Key Finding Reference
Gnotobiotic MiceEnterococcus faecium (porcine origin)Enterococcus faecium (human origin)vanA and other resistance genesHigh-frequency conjugative transfer of multiple resistance genes occurred in the digestive tract without selective pressure. nih.gov
Gnotobiotic MiceIsogenic Escherichia coliIsogenic Escherichia coliR plasmidLow concentrations of ampicillin in drinking water were sufficient to select for the R plasmid-carrying strain. nih.gov
Gnotobiotic Mice (Limited Coliform Microbiota)Klebsiella pneumoniaeEscherichia coli J53blaOXA-48 on plasmid pOXA-48Verified in vivo intergenus transfer of the carbapenemase gene, with higher transmission frequencies than observed in vitro. oup.com

Pathogenesis Studies Focusing on Molecular Mechanisms of Infection

Viccillin S is utilized in pathogenesis research not just as a therapeutic agent but also as a tool to probe the molecular mechanisms of bacterial resistance and infection. By studying how bacteria evade the action of this specific antibiotic combination, researchers can uncover fundamental aspects of bacterial evolution and virulence.

One study investigated the molecular changes in Staphylococcus aureus that lead to resistance against ampicillin-sulbactam and subsequently to methicillin (B1676495) resistance (MRSA). researchgate.net The findings suggested that resistance development involved the deletion of amino acids from a regulatory gene (blaI, the repressor of the β-lactamase system) and a potential substitution in the Penicillin-Binding Protein (PBP) 2 gene, leading to the formation of PBP2a, the hallmark of MRSA. researchgate.net This demonstrates how selective pressure from an antibiotic combination can drive specific genetic alterations that confer broader resistance.

The mechanism of action of ampicillin involves inhibiting PBPs, which are essential for bacterial cell wall synthesis. pfizer.comnih.gov Sulbactam's role is to inhibit β-lactamases, the enzymes that degrade ampicillin. fda.govpfizer.com However, resistance can emerge through several molecular pathways. In Acinetobacter baumannii, mutations in the gene for PBP-3 have been shown to confer elevated resistance to sulbactam. nih.gov In E. coli, resistance to the ampicillin-sulbactam combination is often due to the hyper-production of β-lactamases like TEM-1, where the sheer quantity of the enzyme overwhelms the inhibitor. Studies using in vitro infection models that simulate human pharmacokinetics have been employed to investigate the killing activity of ampicillin-sulbactam against such strains, helping to define the relationship between drug concentration, enzyme levels, and bacterial survival. These mechanistic studies are vital for understanding the trajectory of resistance and for developing strategies to counteract it.

Organism Molecular Mechanism Investigated Model System Key Research Finding Reference
Staphylococcus aureusEvolution of resistance to ampicillin-sulbactam and methicillin.Clinical Isolates, PCR AmplificationResistance was associated with deletion in a β-lactamase regulator gene and suspected substitution in the PBP2 gene to form PBP2a. researchgate.net
Acinetobacter baumanniiIntrinsic activity and resistance to sulbactam.In vitro and In vivo infection modelsSulbactam has intrinsic activity against A. baumannii by inhibiting PBP1 and PBP3; mutations in PBP-3 lead to increased resistance. nih.govoup.com
Escherichia coliResistance to ampicillin-sulbactam via β-lactamase production.In vitro infection model simulating human pharmacokineticsResistance can result from hyper-production of TEM-1 β-lactamase, which overwhelms the sulbactam inhibitor at standard concentrations.
EnterobacteriaceaePlasmid-mediated resistance.Biochemical studies with cell-free bacterial systemsSulbactam shows good inhibitory activity against clinically important plasmid-mediated β-lactamases, which are frequently responsible for transferred drug resistance. fda.gov

Q & A

Q. How should researchers conduct a comprehensive literature review to contextualize Viccillin S (combination) within existing scientific knowledge?

Methodological Answer: Begin with systematic keyword searches in specialized databases like SciFinder or Web of Science to identify peer-reviewed articles, reviews, and spectroscopic data relevant to Viccillin S . Use conceptual categorization (e.g., "synthesis pathways," "mechanistic studies") to organize sources, ensuring inclusion of at least three peer-reviewed studies . Validate findings by cross-referencing experimental methodologies and spectroscopic evidence from primary literature, avoiding over-reliance on non-peer-reviewed platforms .

Q. What experimental design considerations are critical for in vitro studies evaluating Viccillin S (combination)?

Methodological Answer: Adhere to NIH preclinical guidelines for transparency, including detailed descriptions of cell lines, culture conditions, and control groups . Replicate key synthesis steps (e.g., purification via TLC) with rigorous documentation of purity thresholds (>95%) and spectroscopic validation (e.g., NMR, HPLC) to ensure reproducibility . Limit primary manuscript data to five compounds, relegating supplementary details to supporting files .

Q. Which statistical methods are appropriate for analyzing Viccillin S (combination) efficacy data in preclinical models?

Methodological Answer: Use non-parametric tests (e.g., Mann-Whitney U) for small sample sizes or skewed distributions, and ANOVA for multi-group comparisons in larger datasets . Report mean, median, and range to highlight data variability, and justify outlier exclusion with Grubbs’ test or similar criteria . Consult statisticians for complex analyses (e.g., dose-response modeling) to avoid misinterpretation .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro and in vivo efficacy data for Viccillin S (combination)?

Methodological Answer: First, re-evaluate experimental conditions: in vitro models may lack pharmacokinetic factors (e.g., metabolism, bioavailability) present in vivo . Conduct pharmacokinetic/pharmacodynamic (PK/PD) modeling to correlate drug concentrations with effects across models . Use multi-omics approaches (e.g., transcriptomics, proteomics) to identify off-target interactions or compensatory pathways in vivo that explain discrepancies . Compare findings against prior studies, explicitly addressing methodological divergences (e.g., dosing regimens, endpoint measurements) .

Q. What methodologies optimize the synthesis of Viccillin S (combination) while ensuring purity and scalability for mechanistic studies?

Methodological Answer: Employ Design of Experiments (DoE) to optimize reaction parameters (e.g., temperature, catalyst load) and minimize byproducts . Validate purity using hyphenated techniques like LC-MS and confirm structural integrity via X-ray crystallography . For scalability, transition from batch to flow chemistry, monitoring reaction kinetics in real-time to maintain reproducibility . Document all modifications to existing protocols, citing original methods and justifying deviations .

Q. How can multi-omics data be integrated to elucidate the mechanism of Viccillin S (combination) in complex biological systems?

Methodological Answer: Leverage bioinformatics tools (e.g., KEGG pathway analysis) to map transcriptomic/proteomic data onto known signaling networks . Use machine learning (e.g., Random Forest) to identify biomarkers or co-regulated genes linked to efficacy . Validate hypotheses with targeted assays (e.g., CRISPR knockouts) and correlate findings with metabolomic profiles to assess downstream effects . Ensure data interoperability by adhering to FAIR principles (Findable, Accessible, Interoperable, Reusable) in public repositories .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.